molecular formula C7H13NO3S B2701910 rac-(3R,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione CAS No. 1969288-44-5

rac-(3R,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione

Cat. No. B2701910
M. Wt: 191.25
InChI Key: RXVNLYGQWXMLDZ-XVMARJQXSA-N
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Description

The compound “rac-(3aR,6aS)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride” has a molecular weight of 190.63 . Another related compound, “(3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione”, has a CAS number of 866319-07-5 .


Molecular Structure Analysis

The InChI code for “rac-(3aR,6aS)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride” is 1S/C7H10N2O2.ClH/c1-9-6(10)4-2-8-3-5(4)7(9)11;/h4-5,8H,2-3H2,1H3;1H/t4-,5+; .


Physical And Chemical Properties Analysis

The compound “(1S,3aR,6aS)-2-Tert-butyloctahydrocyclopenta[c]pyrrole-1-carboxylate” has a molecular weight of 210.293 Da . It has a boiling point of 316.8±25.0 °C at 760 mmHg and a vapour pressure of 0.0±1.4 mmHg at 25°C .

Scientific Research Applications

Polymer Science and Solar Cell Applications

Electron Transport Layer in Polymer Solar Cells : A novel n-type conjugated polyelectrolyte with a diketopyrrolopyrrole (DPP) backbone, closely related to the chemical structure , was synthesized for use as an electron transport layer in inverted polymer solar cells. This material demonstrated significant improvements in power conversion efficiency due to its high conductivity and electron mobility, attributed to the electron-deficient nature of the DPP unit and its planar structure (Lin Hu et al., 2015).

High VOC Non-Fullerene Acceptors : Thieno[3,4-c]pyrrole-4,6-dione (TPD) units, which share structural similarities with the query compound, have been utilized to construct D-π-A p-type copolymers for non-fullerene acceptors in solar cells, achieving relatively high open-circuit voltages (VOC) and power conversion efficiencies (PCE) (Jianfeng Li et al., 2020).

Organic Electronics and Material Science

Ambipolar Field-Effect Transistors and Photothermal Conversion : The development of a thieno-isoindigo derivative-based near-infrared conjugated polymer for use in ambipolar field-effect transistors and photothermal conversion. This polymer, incorporating structural motifs related to the query compound, displayed broad absorption in the near-infrared region, balanced hole and electron transport characteristics, and effective photothermal conversion efficiency (Guobing Zhang et al., 2017).

Chemical Synthesis and Scaffold Development

Low Molecular Weight Polar Scaffold for Drug Discovery : The hexahydro-2H-thieno[2,3-c]pyrrole scaffold, directly referenced by the query compound, was proposed as a versatile platform for constructing compound libraries in drug discovery. Practical syntheses of derivatives were developed, showcasing the scaffold's potential to generate libraries of 3D-shaped molecules for new drugs (Vladimir S. Yarmolchuk et al., 2011).

properties

IUPAC Name

(3S,3aS,6aR)-3-methoxy-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-11-6-4-12(9,10)7-3-8-2-5(6)7/h5-8H,2-4H2,1H3/t5-,6+,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVNLYGQWXMLDZ-XVMARJQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CS(=O)(=O)C2C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CS(=O)(=O)[C@@H]2[C@H]1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(3R,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione

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